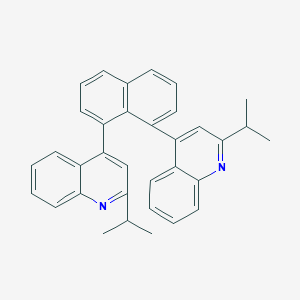
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two quinoline groups attached to a naphthalene core. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.
準備方法
The synthesis of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene typically involves a multi-step process. One common method is the bis-Suzuki coupling reaction, which starts with 1,8-dibromonaphthalene as the precursor. This reaction involves the use of palladium catalysts and N-heterocyclic benzhydrylamine ligands to facilitate the coupling of the quinoline groups to the naphthalene core . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and require an inert atmosphere to prevent unwanted side reactions.
化学反応の分析
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in electrophilic substitution reactions, where the quinoline groups act as nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the quinoline or naphthalene rings .
科学的研究の応用
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In material science, its unique photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . In biology and medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules .
作用機序
The mechanism of action of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene involves its interaction with various molecular targets. The quinoline groups in the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, which can further damage cellular components . These mechanisms make it a potent agent in the treatment of certain diseases.
類似化合物との比較
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene can be compared to other naphthalene derivatives such as 1,8-Bis(dimethylamino)naphthalene and 1,8-naphthalimide derivatives. While these compounds share a similar naphthalene core, their functional groups and resulting properties differ significantly. For example, 1,8-Bis(dimethylamino)naphthalene is known for its high basicity and is used as a non-nucleophilic base in organic synthesis . On the other hand, 1,8-naphthalimide derivatives are widely used in the development of fluorescent materials for OLEDs . The unique combination of quinoline groups in this compound provides distinct photophysical and biological properties that set it apart from these similar compounds.
特性
CAS番号 |
796087-99-5 |
|---|---|
分子式 |
C34H30N2 |
分子量 |
466.6 g/mol |
IUPAC名 |
2-propan-2-yl-4-[8-(2-propan-2-ylquinolin-4-yl)naphthalen-1-yl]quinoline |
InChI |
InChI=1S/C34H30N2/c1-21(2)32-19-28(24-13-5-7-17-30(24)35-32)26-15-9-11-23-12-10-16-27(34(23)26)29-20-33(22(3)4)36-31-18-8-6-14-25(29)31/h5-22H,1-4H3 |
InChIキー |
GHWRVCGJYFVNSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C5=CC(=NC6=CC=CC=C65)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)


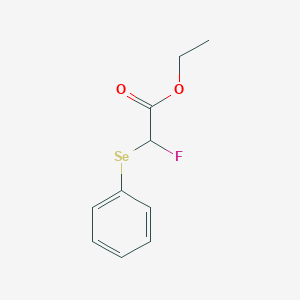
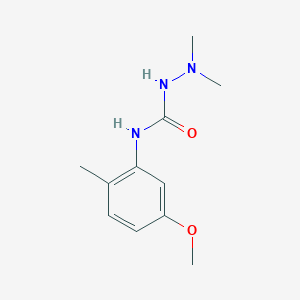

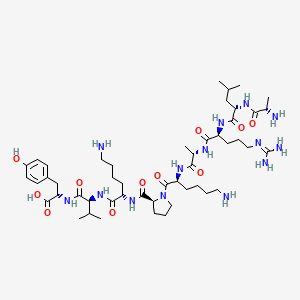
![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
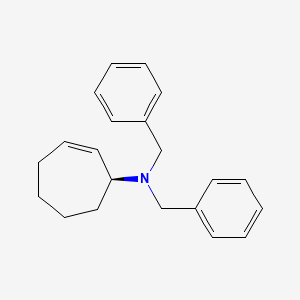

![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
